molecular formula C6H7ClN2O2 B15272382 Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate

Cat. No.: B15272382
M. Wt: 174.58 g/mol
InChI Key: BCXUMSRODXIERJ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate is an imidazole derivative featuring a chloromethyl (-CH2Cl) substituent at position 2 and a methyl ester (-COOCH3) at position 4 of the heterocyclic ring. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functional groups, which enable diverse reactivity. The chloromethyl group serves as a versatile electrophilic site for nucleophilic substitution, while the ester moiety allows further derivatization, such as hydrolysis to carboxylic acids.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

methyl 2-(chloromethyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)4-3-8-5(2-7)9-4/h3H,2H2,1H3,(H,8,9)

InChI Key

BCXUMSRODXIERJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate typically involves the reaction of 2-(chloromethyl)-1H-imidazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution with amines, facilitated by silver perchlorate (AgClO₄) in acetonitrile. This reaction produces 2-(N-alkylaminomethyl)imidazole-4-carboxylates (Figure 1A).

Key Data:

ReagentConditionsProductYieldSource
Isopropylamine60°C, 6–7 h, AgClO₄Methyl 2-(isopropylaminomethyl)imidazole-4-carboxylate70–85%
Benzylamine60°C, 24 h, AgClO₄Methyl 2-(benzylaminomethyl)imidazole-4-carboxylate78%

Mechanism : AgClO₄ promotes chloride displacement, forming a reactive intermediate that reacts with amines. The reaction proceeds via an SN2 pathway due to steric accessibility of the chloromethyl group .

Hydrolysis of the Ester Group

The methyl ester is hydrolyzed under acidic or basic conditions to yield 2-(chloromethyl)-1H-imidazole-4-carboxylic acid.

Example Conditions:

  • Basic Hydrolysis : NaOH (2M), reflux, 4 h → Quantitative conversion .

  • Acidic Hydrolysis : HCl (6M), 80°C, 6 h → 90% yield .

Applications : The carboxylic acid derivative serves as a precursor for hydrazide formation (see Section 3) .

Amide Formation

The carboxylic acid reacts with amines via coupling agents (e.g., EDC/HOBt):

text
Acid + RNH₂ → 2-(Chloromethyl)-1H-imidazole-4-carboxamide

Example : Reaction with aniline yields N-phenylamide (72% yield) .

Reduction of the Ester Group

The ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

text
COOCH₃ → CH₂OH

Conditions : THF, 0°C → RT, 2 h → 68% yield .

Cycloaddition Reactions

The compound participates in microwave-assisted 1,5-electrocyclization with aldehydes and amines to form polysubstituted imidazoles (Figure 1B) .

Example Reaction:

AldehydeAmineProductYield
ButanalBenzylamine3-Benzyl-5-butylimidazole-4-carboxylate71%
ParaformaldehydeCyclohexylamine3-Cyclohexylimidazole-4-carboxylate65%

Conditions : Microwave irradiation, 120°C, 20 min .

Oxidation of Hydroxymethyl Derivatives

While direct oxidation of the chloromethyl group is unreported, hydrolysis to hydroxymethyl followed by oxidation yields a dicarboxylic acid:

text
CH₂Cl → CH₂OH (via hydrolysis) → COOH (via KMnO₄)

Conditions : KMnO₄, H₂O, 40–50°C → 85% yield .

Halogenation at the Imidazole Ring

Electrophilic substitution occurs at the C-5 position using N-bromosuccinimide (NBS):

text
Imidazole + NBS → 5-Bromoimidazole derivative

Conditions : DMF, RT, 6 h → 55% yield .

Scientific Research Applications

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can also undergo hydrolysis to release the active imidazole moiety, which can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate and related imidazole derivatives:

Compound Name Substituents/Functional Groups Synthesis Method Key Applications/Properties References
This compound - 2-(chloromethyl)
- 4-(methyl ester)
Likely SOCl2 chlorination Pharmaceutical intermediate, electrophilic synth N/A
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole - 4-(chloromethyl phenyl)
- 1,2-dimethyl
- 5-nitro
SOCl2 chlorination of alcohol Nitroimidazole precursor (antimicrobial studies)
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride - 4-sulfonyl chloride
- 1-ethyl, 2-methyl
Unspecified (commercial derivative) Reactive intermediate for sulfonamide coupling
4-Methyl-1H-imidazole-2-carboxylic acid hydrate - 2-carboxylic acid
- 4-methyl
Hydration of ester precursors Pharmaceutical reference standard
4-(Chloromethyl)-1H-imidazole hydrochloride - 4-(chloromethyl)
- Hydrochloride salt
HCl salt formation Intermediate for alkylation reactions

Reactivity and Physicochemical Properties

  • Electrophilic Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution, similar to 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound offers stability under basic conditions, whereas 4-Methyl-1H-imidazole-2-carboxylic acid hydrate is more polar and acidic, impacting solubility and bioavailability.
  • Sulfonyl Chloride Reactivity : 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride exhibits high reactivity toward amines, enabling sulfonamide formation—a contrast to the target compound’s ester-mediated derivatization.

Key Research Findings

  • Structural Similarity Scores : Compounds like 4-(Chloromethyl)-1H-imidazole hydrochloride (similarity score: 0.78 ) share the chloromethyl group but lack ester functionality, reducing their utility in ester-to-acid hydrolysis pathways.
  • Thermal Stability : The nitro-containing analog in has a melting point of 120°C, suggesting that electron-withdrawing groups enhance crystallinity compared to the target compound.
  • Reactivity Hierarchy : Sulfonyl chlorides > chloromethyl groups > esters in electrophilic reactivity, guiding synthetic route design.

Biological Activity

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its diverse biological properties. The chloromethyl group at the 2-position and the carboxylate at the 4-position contribute to its reactivity and biological interactions. Synthesis typically involves the chlorination of benzimidazole derivatives followed by esterification.

Antimicrobial Activity

Antibacterial Properties:
Studies have shown that compounds related to this compound exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds are comparable to established antibiotics such as ciprofloxacin .

Antifungal Properties:
In addition to antibacterial activity, some derivatives have demonstrated potent antifungal effects against strains like Candida albicans and Aspergillus niger, with MIC values indicating effectiveness that rivals amphotericin B .

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazole derivatives. For instance, a related compound showed IC50 values of 57.4 µM against colorectal cancer cell lines (DLD-1) and 79.9 µM against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance efficacy .

Mechanisms of Action:
The anticancer activity is believed to stem from the activation of apoptotic pathways. Compounds like this compound may induce apoptosis through the upregulation of reactive oxygen species (ROS) and pro-apoptotic proteins, thereby promoting cell death in cancerous cells .

Case Studies

  • Antibacterial Screening:
    A series of chloromethyl-benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the presence of halogen substituents significantly enhanced antibacterial activity, with some compounds achieving MICs as low as 32 µg/mL against resistant strains .
  • Anticancer Evaluation:
    In vitro studies on various cancer cell lines demonstrated that certain imidazole derivatives could inhibit cell proliferation effectively. For example, a derivative with a modified imidazole structure showed improved IC50 values compared to traditional chemotherapeutics like cisplatin, highlighting its potential as a novel anticancer agent .

Summary of Findings

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialMRSAComparable to ciprofloxacin
AntifungalC. albicansEquivalent to amphotericin B
AnticancerDLD-1 (colorectal), MCF-7 (breast)57.4 µM (DLD-1), 79.9 µM (MCF-7)

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